molecular formula C25H21N3O2S B1663227 N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-oxo-3-phenyl-2-quinazolinyl)thio]acetamide CAS No. 852177-28-7

N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-oxo-3-phenyl-2-quinazolinyl)thio]acetamide

Cat. No. B1663227
CAS RN: 852177-28-7
M. Wt: 427.5 g/mol
InChI Key: UKEAGBNVKRIELQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-oxo-3-phenyl-2-quinazolinyl)thio]acetamide, also known as DIQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIQA is a heterocyclic compound that contains both indene and quinazoline moieties. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Anticancer Activity

  • The compound has been studied for its potential in anticancer therapy. Berest et al. (2011) synthesized similar compounds and found one to be significantly active against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Kovalenko et al. (2012) also synthesized related compounds, noting their efficacy against colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012). These findings suggest the compound's potential role in cancer treatment.

Antimicrobial Activity

  • Synthesized derivatives of this compound have shown promising antibacterial properties. For example, compounds synthesized by Ramalingam et al. (2019) demonstrated significant antibacterial activity, hinting at potential applications in combating bacterial infections (Ramalingam et al., 2019).

Anticonvulsant Effects

  • This compound has been explored for its anticonvulsant properties. Bunyatyan et al. (2020) synthesized related compounds that showed weak to moderate anticonvulsant effects in a mouse model, indicating potential for treating seizure disorders (Bunyatyan et al., 2020).

Anti-inflammatory Activity

  • The compound's derivatives have been studied for anti-inflammatory effects. Sunder et al. (2013) synthesized derivatives that showed significant anti-inflammatory activity, suggesting their potential in managing inflammatory conditions (Sunder et al., 2013).

properties

CAS RN

852177-28-7

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-oxo-3-phenyl-2-quinazolinyl)thio]acetamide

Molecular Formula

C25H21N3O2S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C25H21N3O2S/c29-23(26-19-14-13-17-7-6-8-18(17)15-19)16-31-25-27-22-12-5-4-11-21(22)24(30)28(25)20-9-2-1-3-10-20/h1-5,9-15H,6-8,16H2,(H,26,29)

InChI Key

UKEAGBNVKRIELQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

synonyms

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide;  ML-143

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-oxo-3-phenyl-2-quinazolinyl)thio]acetamide
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N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-oxo-3-phenyl-2-quinazolinyl)thio]acetamide
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N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-oxo-3-phenyl-2-quinazolinyl)thio]acetamide
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N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-oxo-3-phenyl-2-quinazolinyl)thio]acetamide
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N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-oxo-3-phenyl-2-quinazolinyl)thio]acetamide
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N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-oxo-3-phenyl-2-quinazolinyl)thio]acetamide

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